-(4-Hydroxyphenoxy)propanoic acid, also known as (R)-2-(4-hydroxyphenoxy)propionic acid, has been studied for its potential as a ligand in coordination chemistry. Ligands are molecules that bind to central metal ions to form coordination complexes. These complexes can exhibit various interesting properties, including catalytic activity, luminescence, and magnetism.
Studies have shown that 2-(4-Hydroxyphenoxy)propanoic acid can form complexes with triorganotin(IV) [] and cobalt(II) []. These complexes have been investigated for their potential applications in various fields, including:
2-(4-Hydroxyphenoxy)propanoic acid is an aromatic compound with the molecular formula and a molecular weight of 182.17 g/mol. This compound features a propanoic acid moiety attached to a 4-hydroxyphenoxy group, making it structurally unique among phenolic compounds. It is known for its role as an intermediate in the synthesis of various herbicides, particularly those classified as aryloxyphenoxypropionic acids, which are utilized for their herbicidal properties in agriculture .
These reactions are significant for modifying the compound for various applications in organic synthesis and agrochemicals.
Research indicates that 2-(4-Hydroxyphenoxy)propanoic acid exhibits biological activity that may include herbicidal effects, making it a valuable compound in agricultural chemistry. Its derivatives are noted for their ability to inhibit specific enzyme pathways in plants, leading to growth regulation and control of unwanted vegetation . Furthermore, studies have pointed towards potential anti-inflammatory properties, although more research is needed to fully understand its biological mechanisms and therapeutic potential.
The synthesis of 2-(4-Hydroxyphenoxy)propanoic acid can be achieved through several methods:
2-(4-Hydroxyphenoxy)propanoic acid finds applications primarily in:
Interaction studies involving 2-(4-Hydroxyphenoxy)propanoic acid focus on its behavior in biological systems and its interactions with various enzymes. These studies help elucidate its mechanism of action as an herbicide and its potential side effects on non-target organisms. For example, research has highlighted its inhibitory effects on certain plant enzymes that are crucial for growth regulation . Additionally, safety assessments indicate that while it can cause skin irritation and serious eye damage, proper handling mitigates these risks .
Several compounds share structural similarities with 2-(4-Hydroxyphenoxy)propanoic acid. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-Hydroxyphenylacetic Acid | C9H10O3 | Lacks propanoic acid group; used in pharmaceuticals. |
Aryloxyphenoxypropionic Acid | C11H13O3 | Contains additional aromatic rings; used as herbicides. |
Salicylic Acid | C7H6O3 | Contains hydroxyl group on the benzene ring; used in anti-inflammatory drugs. |
2-(4-Hydroxyphenyl)propanoic Acid | C9H10O3 | Similar structure but lacks the ether linkage; used in organic synthesis. |
The unique aspect of 2-(4-Hydroxyphenoxy)propanoic acid lies in its specific combination of functional groups that enhance its herbicidal properties while providing avenues for further chemical modifications.
The Williamson ether synthesis represents a fundamental approach for constructing the phenoxy linkage in 2-(4-hydroxyphenoxy)propanoic acid [1]. This classical method involves the nucleophilic substitution reaction between an alkoxide ion and an alkyl halide through a bimolecular nucleophilic substitution mechanism [1]. For 2-(4-hydroxyphenoxy)propanoic acid synthesis, the reaction typically proceeds via the deprotonation of 4-hydroxyphenol to form the corresponding phenoxide anion, which subsequently attacks 2-halopropanoic acid derivatives [1].
Modified Williamson ether synthesis protocols have been developed to enhance selectivity and yield for aryloxyphenoxy propanoic acid derivatives [2]. The reaction conditions require careful optimization of base strength and reaction temperature to prevent competing elimination reactions [1]. Primary alkyl halides are preferred substrates due to their favorable reaction kinetics compared to secondary or tertiary halides, which tend to undergo elimination rather than substitution [1].
The stereochemical outcome of the Williamson ether synthesis is particularly critical when synthesizing enantiomerically pure 2-(4-hydroxyphenoxy)propanoic acid [2]. The use of chiral starting materials or asymmetric reaction conditions can influence the final stereochemical configuration of the product [1]. Temperature control and solvent selection play crucial roles in determining reaction efficiency and product purity [1].
Table 1: Williamson Ether Synthesis Conditions for 2-(4-Hydroxyphenoxy)propanoic acid
Base System | Temperature (°C) | Solvent | Reaction Time (h) | Yield (%) | Reference |
---|---|---|---|---|---|
Sodium hydroxide | 20-25 | Water | 3-5 | 85-92 | [3] |
Potassium phosphate | 50-60 | Dimethylformamide | 2-4 | 88-95 | [2] |
Potassium carbonate | 80-100 | Acetonitrile | 6-8 | 75-85 | [1] |
Diazotization-hydrolysis reaction pathways provide an alternative synthetic route to 2-(4-hydroxyphenoxy)propanoic acid through aromatic substitution mechanisms [4]. The process begins with the formation of a diazonium ion from an aromatic amine precursor using nitrous acid under acidic conditions [4]. The diazonium intermediate undergoes subsequent hydrolysis to introduce the hydroxyl group at the para position of the phenyl ring [4].
The diazotization mechanism involves the initial reaction of nitrous acid with hydrochloric acid to generate the nitrosonium ion, which serves as the electrophilic species [4]. The aromatic amine substrate undergoes nucleophilic attack on the nitrosonium ion, followed by proton loss and water elimination to form the stable diazonium salt [4]. The subsequent hydrolysis step requires careful pH control to ensure selective hydroxyl group incorporation [4].
Temperature control during diazotization is critical for preventing decomposition of the diazonium intermediate [4]. Reactions are typically conducted at temperatures below 5°C to maintain stability of the diazonium species [4]. The hydrolysis step can be performed at elevated temperatures to promote the substitution reaction while avoiding side product formation [4].
Table 2: Diazotization-Hydrolysis Reaction Parameters
Starting Material | Diazotization Temperature (°C) | Hydrolysis Temperature (°C) | Overall Yield (%) | Selectivity (%) |
---|---|---|---|---|
4-Aminophenoxypropionic acid | 0-5 | 60-80 | 65-75 | 90-95 |
2-(4-Aminophenoxy)propanoic acid | 0-5 | 70-90 | 70-80 | 85-92 |
Asymmetric hydrogenation represents a powerful methodology for introducing chirality into 2-(4-hydroxyphenoxy)propanoic acid synthesis [5]. This approach typically involves the reduction of prochiral substrates using chiral transition metal catalysts in the presence of hydrogen gas [5]. The most commonly employed catalysts include rhodium, ruthenium, and iridium complexes bearing chiral phosphine ligands [5].
The mechanism of asymmetric hydrogenation involves coordination of the prochiral substrate to the chiral metal center, followed by stereoselective hydrogen addition [5]. The choice of chiral ligand significantly influences the enantioselectivity of the reaction [5]. Commonly used chiral ligands include 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, 1,2-bis(2,5-dialkylphospholano)benzene, and 1-[2-(diphenylphosphino)ferrocenyl]ethyldialkylphosphine derivatives [5].
Reaction conditions for asymmetric hydrogenation must be carefully optimized to achieve high enantioselectivity and conversion rates [5]. Hydrogen pressure, temperature, and solvent selection all impact the stereochemical outcome of the reaction [5]. The substrate structure also influences the choice of optimal catalyst system [5].
Table 3: Asymmetric Hydrogenation Catalyst Performance
Catalyst System | Substrate Type | Enantioselectivity (% ee) | Conversion (%) | Reaction Conditions |
---|---|---|---|---|
Ruthenium-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl | β-Keto esters | >99 | 95-98 | 50 bar H₂, 25°C |
Rhodium-1,2-bis(2,5-dialkylphospholano)benzene | α-Dehydroamino acids | >95 | 90-95 | 10 bar H₂, 40°C |
Iridium-1-[2-(diphenylphosphino)ferrocenyl]ethyldialkylphosphine | Imines | >90 | 85-92 | 20 bar H₂, 60°C |
Chiral auxiliary-mediated syntheses provide an alternative approach for stereoselective synthesis of 2-(4-hydroxyphenoxy)propanoic acid [6]. These methodologies involve the temporary attachment of a chiral auxiliary to the substrate, which directs the stereochemical outcome of subsequent transformations [6]. The auxiliary is subsequently removed to reveal the desired enantiomerically enriched product [6].
The selection of appropriate chiral auxiliaries depends on the specific synthetic transformation and substrate structure [6]. Common chiral auxiliaries include oxazolidinones, camphorsultams, and binaphthyl derivatives [6]. The auxiliary must provide sufficient stereochemical control while being easily removable under mild conditions [6].
Double asymmetric synthesis represents an advanced technique involving the use of two chiral auxiliaries to achieve enhanced stereochemical control [6]. This approach can provide superior diastereoselectivity and enantioselectivity compared to single auxiliary systems [6]. The method has been successfully applied to complex aldol reactions and other carbon-carbon bond-forming processes [6].
Cascade reactions mediated by chiral auxiliaries offer efficient routes to complex molecular architectures [6]. These multi-step processes occur in a single reaction vessel and can provide high levels of stereochemical control throughout the sequence [6]. Recent developments include the use of recoverable and recyclable chiral auxiliaries to improve process sustainability [6].
Table 4: Chiral Auxiliary Performance Comparison
Auxiliary Type | Stereoselectivity (dr) | Removal Conditions | Recyclability | Applications |
---|---|---|---|---|
Oxazolidinones | 10:1 to 50:1 | Lithium hydroxide, hydrogen peroxide | Yes | Aldol reactions, alkylations |
Camphorsultams | 20:1 to 100:1 | Lithium hydroxide | Yes | Alkylations, conjugate additions |
Binaphthyl derivatives | 15:1 to 75:1 | Acidic hydrolysis | Limited | Asymmetric synthesis |
Microbial hydroxylation systems offer environmentally friendly approaches for the production of 2-(4-hydroxyphenoxy)propanoic acid through bioconversion processes [7] [8]. These systems utilize microorganisms or isolated enzymes to introduce hydroxyl groups into aromatic substrates under mild reaction conditions [8]. Cytochrome P450 monooxygenases represent the primary enzyme class responsible for these transformations [8].
Beauveria bassiana has emerged as a particularly effective microorganism for the hydroxylation of phenoxypropionic acid substrates [7]. The organism demonstrates substrate promiscuity and can catalyze the conversion of (R)-2-phenoxypropionic acid to (R)-2-(4-hydroxyphenoxy)propionic acid with high selectivity [7]. Static cultivation conditions have been found to be more favorable than agitated systems for this bioconversion [7].
Process optimization studies have identified critical parameters affecting hydroxylation efficiency [7]. Glucose serves as the optimal carbon source, while peptone and ammonium sulfate function as preferred nitrogen sources [7]. The addition of hydrogen peroxide as a reactive oxygen species inducer significantly enhances product formation [7]. Optimal concentrations include 38.81 grams per liter glucose, 7.28 grams per liter peptone, and 1.08 milliliters per 100 milliliters hydrogen peroxide [7].
Table 5: Microbial Hydroxylation System Performance
Microorganism | Substrate | Product Titer (g/L) | Conversion Time (h) | Optimization Factor |
---|---|---|---|---|
Beauveria bassiana CCN-A7 | (R)-2-phenoxypropionic acid | 19.53 | 48-72 | 2.03-fold improvement |
Beauveria bassiana ZJB16002 | (R)-2-phenoxypropionic acid | 15.2 | 60-84 | Physical mutagenesis |
Streptomyces avermitilis | Steroid substrates | Variable | 24-48 | Cytochrome P450 engineering |
Enzymatic resolution processes provide highly selective methods for separating enantiomers of 2-(4-hydroxyphenoxy)propanoic acid [9]. These biocatalytic approaches exploit the inherent stereoselectivity of enzymes to preferentially react with one enantiomer of a racemic mixture [9]. Lipases, esterases, and aminoacylases represent the primary enzyme classes employed for chiral resolution [9].
The principle of enzymatic resolution relies on differential reaction rates between enantiomers when interacting with chiral enzymes [9]. The enzyme selectively converts one enantiomer to a product that can be easily separated from the unreacted enantiomer [9]. This approach has been successfully applied to amino acids, chiral alcohols, and carboxylic acid derivatives [9].
Crystallization-based resolution methods can be combined with enzymatic approaches to enhance separation efficiency [9]. Chiral resolving agents form diastereomeric salts with enantiomers, which exhibit different solubilities and can be separated through crystallization [9]. Temperature control and seeding techniques optimize crystal formation and purity [9].
Table 6: Enzymatic Resolution System Comparison
Enzyme Class | Substrate Scope | Enantioselectivity (E-value) | Resolution Time (h) | Recovery Yield (%) |
---|---|---|---|---|
Lipases | Chiral alcohols, esters | 50-200 | 2-8 | 85-95 |
Aminoacylases | Amino acid derivatives | 100-500 | 4-12 | 80-90 |
Esterases | Carboxylic acid esters | 25-150 | 3-10 | 75-88 |
Industrial-scale manufacturing optimization for 2-(4-hydroxyphenoxy)propanoic acid requires comprehensive process development and scale-up strategies [10] [11]. The transition from laboratory-scale synthesis to commercial production involves addressing challenges related to process reproducibility, equipment design, and economic viability [10]. Critical process parameters must be identified and controlled to ensure consistent product quality and yield [10].
Process optimization methodologies include Design of Experiments, Statistical Process Control, and Process Analytical Technology [10]. These approaches enable systematic evaluation of reaction variables and their impact on product quality [12]. Real-time monitoring and control systems provide continuous feedback on critical quality attributes during manufacturing [12].
Scale-up considerations encompass heat transfer limitations, mixing efficiency, and mass transfer characteristics [13]. The surface area to volume ratio decreases significantly when transitioning from laboratory flasks to industrial reactors [13]. Heat transfer becomes increasingly challenging at larger scales and may require specialized jacket designs or internal cooling coils [13].
Continuous flow processing represents an emerging approach for industrial-scale synthesis [14]. This methodology offers advantages including improved heat and mass transfer, reduced reaction times, and enhanced safety profiles [14]. Flow reactors enable precise control of residence time and reaction conditions, leading to improved product selectivity and yield [14].
Table 7: Scale-Up Process Comparison
Manufacturing Scale | Reactor Volume (L) | Heat Transfer Coefficient (W/m²·K) | Mixing Time (min) | Energy Efficiency |
---|---|---|---|---|
Laboratory | 0.1-1 | 200-500 | 0.1-0.5 | Reference |
Pilot | 10-100 | 100-250 | 1-5 | 85-95% of lab |
Commercial | 1,000-10,000 | 50-150 | 5-15 | 70-85% of lab |
Green chemistry principles guide modern industrial manufacturing processes [15]. Waste prevention, atom economy, and energy efficiency represent primary considerations in process design [15]. Solvent selection focuses on environmentally benign alternatives, while catalyst systems emphasize recyclability and reduced environmental impact [15]. Process Mass Intensity and Environmental factor metrics provide quantitative measures of process sustainability [15].
Quality by Design principles ensure robust manufacturing processes through systematic understanding of material attributes and process parameters [11]. Risk assessment methodologies identify potential failure modes and establish appropriate control strategies [11]. Process validation demonstrates consistent performance across multiple production batches [11].
Table 8: Industrial Process Optimization Metrics
Parameter | Target Range | Measurement Method | Control Strategy | Economic Impact |
---|---|---|---|---|
Product Yield | >90% | High-performance liquid chromatography | Real-time monitoring | High |
Enantiomeric Excess | >95% | Chiral chromatography | Chiral catalyst optimization | Medium |
Process Mass Intensity | <20 kg/kg | Mass balance calculations | Solvent recycling | High |
Energy Consumption | <5 MJ/kg product | Thermal analysis | Heat integration | Medium |
Thermodynamic Stability Analysis
2-(4-Hydroxyphenoxy)propanoic acid exhibits characteristic thermodynamic stability patterns typical of substituted aromatic carboxylic acids. The compound demonstrates a melting point range of 145-148°C [1] [2] [3], indicating substantial intermolecular forces attributed to hydrogen bonding between the carboxylic acid and phenolic hydroxyl groups. The predicted boiling point of 367.5±17.0°C at 760 mmHg [1] [2] suggests significant thermal stability under standard atmospheric conditions.
The compound's density of 1.302±0.06 g/cm³ [1] [2] reflects its solid-state packing efficiency, with the aromatic ring system and polar functional groups contributing to intermolecular interactions. The flash point of 151.3±14.4°C [1] [2] indicates moderate thermal hazard potential, requiring careful handling at elevated temperatures.
Thermal Decomposition Characteristics
Thermal decomposition studies reveal that 2-(4-Hydroxyphenoxy)propanoic acid follows typical patterns observed in substituted aromatic carboxylic acids. The compound remains stable under ambient conditions but begins decomposition processes at temperatures approaching its melting point. Based on structural analysis and comparison with similar compounds, the primary decomposition pathway involves decarboxylation followed by ether bond cleavage [4] [5].
The hazardous decomposition products include carbon oxides as primary degradation products [4], consistent with the thermal breakdown of carboxylic acid functionality. The aromatic ether linkage represents a secondary decomposition pathway, potentially yielding phenolic fragments and lower molecular weight organic compounds.
Thermal Property | Value | Reference |
---|---|---|
Melting Point | 145-148°C | [1] [2] [3] |
Boiling Point | 367.5±17.0°C at 760 mmHg | [1] [2] |
Flash Point | 151.3±14.4°C | [1] [2] |
Decomposition Products | Carbon oxides | [4] |
Thermal Stability | Stable under ambient conditions | [4] [5] |
Solvent System Interactions
The solubility profile of 2-(4-Hydroxyphenoxy)propanoic acid demonstrates complex behavior in multi-component solvent systems, particularly in alcohol-water mixtures. Comprehensive solubility studies reveal that the compound exhibits enhanced solubility with increasing ethanol content in methanol-ethanol binary mixtures [6].
In methanol-ethanol binary systems, the solubility increases systematically with increasing mole fraction of ethanol, indicating preferential solvation by the higher alcohol [6]. This behavior reflects the compound's amphiphilic nature, where the aromatic ring system favors less polar environments while the carboxylic acid group requires hydrogen bonding interactions.
Solubility Data in Pure Solvents
The compound exhibits moderate solubility in water [7] due to the carboxylic acid group's ionization capability and hydrogen bonding potential. In methanol, the solubility is limited but measurable [7] [2] [3], with the compound showing slight solubility characteristics. Ethanol provides better solvation [7] [3] compared to methanol, attributed to the longer alkyl chain providing better interaction with the compound's organic framework.
Dimethyl sulfoxide (DMSO) shows limited solubility [7] [2] despite its strong hydrogen bonding and dipolar aprotic nature, suggesting that the compound's solvation requirements favor protic solvents capable of both hydrogen bond donation and acceptance.
Solvent System | Solubility Behavior | Mechanism | Reference |
---|---|---|---|
Water | Moderate solubility | Ionization and hydrogen bonding | [7] |
Methanol | Slightly soluble | Limited hydrogen bonding | [7] [2] [3] |
Ethanol | Good solubility | Enhanced alkyl chain interaction | [7] [3] |
DMSO | Slightly soluble | Dipolar aprotic interactions | [7] [2] |
Methanol-Ethanol | Increasing with ethanol content | Preferential solvation | [6] |
Temperature-Dependent Solubility
Solubility measurements across the temperature range of 273.15 K to 323.15 K demonstrate typical endothermic dissolution behavior [6]. The Buchowski-Ksiazczak λh equation provides superior correlation for experimental solubility data compared to the modified Apelblat equation [6], indicating complex solvation thermodynamics involving both enthalpic and entropic contributions.
Acid Dissociation Behavior
2-(4-Hydroxyphenoxy)propanoic acid functions as a diprotic acid with two ionizable protons: the carboxylic acid proton and the phenolic hydroxyl proton. Computational predictions indicate a pKa value of 3.32±0.10 [2] for the primary carboxylic acid dissociation, placing it within the typical range for substituted aromatic carboxylic acids.
The compound exhibits typical carboxylic acid behavior [8] [9] with pH-dependent speciation following Henderson-Hasselbalch kinetics. The phenolic hydroxyl group represents a secondary ionization site with an expected pKa value significantly higher than the carboxylic acid group, typically in the range of 9-11 for para-substituted phenols.
pH-Dependent Speciation Patterns
The compound demonstrates complex pH-dependent speciation involving multiple ionic forms [8]. At physiological pH (7.4), the carboxylic acid group exists predominantly in the ionized form, while the phenolic hydroxyl remains largely protonated. This speciation pattern significantly influences the compound's solubility, partition behavior, and biological activity.
Spectroscopic studies reveal that UV-Vis absorption characteristics change systematically with pH, enabling quantitative determination of speciation patterns [8]. The compound's absorption maxima shift in response to ionization state changes, particularly for the phenolic chromophore system.
pH Range | Predominant Species | Ionization State | Reference |
---|---|---|---|
< 2 | Fully protonated | COOH, phenol-OH | [2] [8] |
2-5 | Carboxylate form | COO⁻, phenol-OH | [2] [8] |
7-10 | Carboxylate form | COO⁻, phenol-OH | [2] [8] |
> 11 | Fully deprotonated | COO⁻, phenol-O⁻ | [2] [8] |
Ionization Thermodynamics
The acid dissociation process involves enthalpic and entropic contributions that determine the overall thermodynamic favorability of ionization. The electron-withdrawing effect of the ether linkage and aromatic ring system influences the carboxylic acid acidity, while the para-substitution pattern affects the phenolic hydroxyl dissociation characteristics.
Octanol-Water Partition Behavior
The log P (octanol/water) value of 1.05 [10] indicates moderate lipophilicity for 2-(4-Hydroxyphenoxy)propanoic acid. This value reflects the compound's amphiphilic character, with the aromatic ring system contributing to lipophilic interactions while the carboxylic acid and phenolic hydroxyl groups provide hydrophilic character.
The partition coefficient value of 11.2 [10] demonstrates a moderate preference for the organic phase in octanol-water systems. This partitioning behavior is consistent with the compound's structural features and predicted molecular properties, indicating favorable interactions with biological membranes while maintaining sufficient aqueous solubility for bioavailability.
Lipophilicity Analysis
The compound's lipophilicity profile suggests moderate membrane permeability characteristics. The log P value falls within the optimal range for drug-like compounds, indicating potential for passive diffusion across biological membranes while avoiding excessive lipophilicity that could lead to non-specific binding or poor aqueous solubility.
Distribution Coefficient Considerations
The pH-dependent distribution coefficient (log D) varies significantly with solution pH due to the compound's ionizable groups. At physiological pH, the predominant ionic form exhibits reduced lipophilicity compared to the neutral species, affecting membrane permeation and tissue distribution characteristics.
Parameter | Value | Interpretation | Reference |
---|---|---|---|
log P (octanol/water) | 1.05 | Moderate lipophilicity | [10] |
Partition coefficient | 11.2 | Organic phase preference | [10] |
Molecular lipophilicity | Moderate | Balanced hydrophilic/lipophilic character | [10] |
Membrane permeability | Moderate | Suitable for passive diffusion | [10] [11] |
Structure-Lipophilicity Relationships
The aromatic ring system contributes approximately +2.1 log P units, while the carboxylic acid group contributes approximately -0.7 log P units. The phenolic hydroxyl group contributes approximately -0.7 log P units, and the ether linkage contributes approximately +0.3 log P units. These additive contributions align with the experimental log P value, validating the structure-property relationships.
Thermodynamic Dissolution Properties
The dissolution thermodynamics reveal endothermic dissolution processes in both methanol and ethanol systems [6] [12]. The positive dissolution enthalpy indicates that energy input is required for the dissolution process, while the positive dissolution entropy suggests that entropy changes favor the dissolution process.
The dissolution Gibbs free energy remains positive across the temperature range studied, indicating that saturation concentrations remain below unity mole fraction [6] [12]. The temperature dependence of solubility follows van't Hoff behavior, enabling thermodynamic parameter estimation from experimental data.
Thermodynamic Parameter | Methanol | Ethanol | Mixed Solvents | Reference |
---|---|---|---|---|
Dissolution Enthalpy | Positive (endothermic) | Positive (endothermic) | Varies with composition | [6] [12] |
Dissolution Entropy | Positive | Positive | Varies with composition | [6] [12] |
Dissolution Gibbs Free Energy | Positive | Positive | Varies with composition | [6] [12] |
Temperature Range | 273.15-323.15 K | 273.15-323.15 K | 273.15-323.15 K | [6] [12] |
Corrosive;Irritant